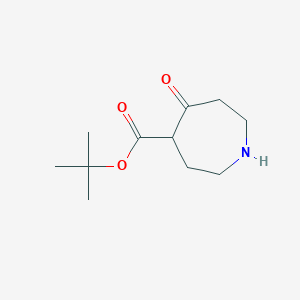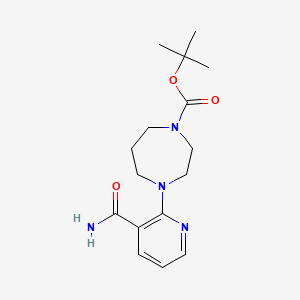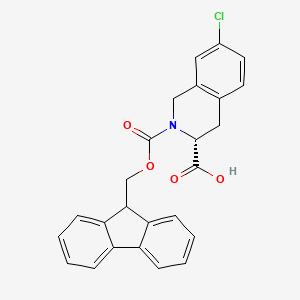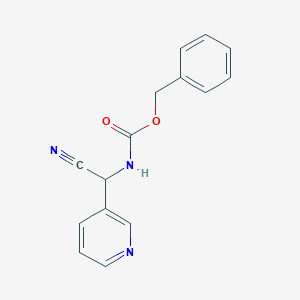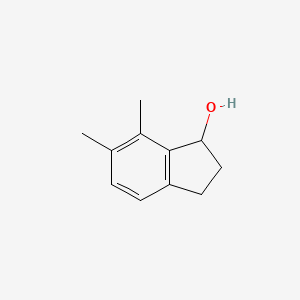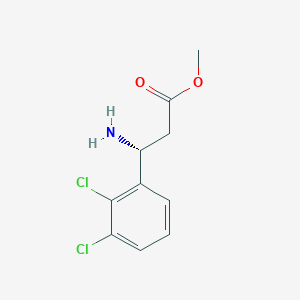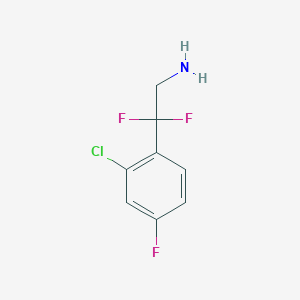![molecular formula C10H13NO2S B13513671 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid typically involves the reaction of 2-methylpropanoic acid with a pyridine derivative. One common method includes the use of a sulfanyl group to link the pyridine ring to the propanoic acid. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Scientific Research Applications
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the sulfanyl linkage.
2-Methyl-2-(pyridin-3-yl)propanoic acid: Similar structure but differs in the position of the methyl group.
4-Pyridinepropionic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets that are not possible with the other similar compounds.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)6-14-7-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,13) |
InChI Key |
VEMSDKOJSQOPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


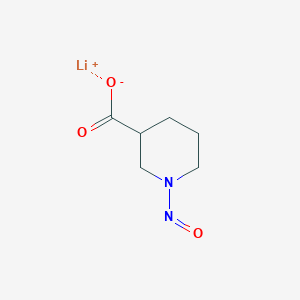
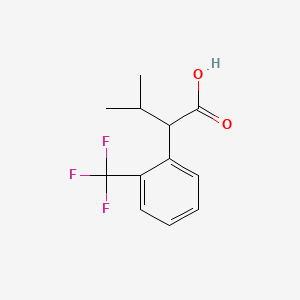
![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
